Methylsulfonylmethylsulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as Methylsulfonylmethylsulfonyl chloride, has been studied extensively. One method involves the use of a heterogeneous transition metal-free material, a type of carbon nitride photocatalyst, to produce sulfonyl chlorides from arenediazonium salts under mild conditions (visible light irradiation, room temperature) with 50–95% yields . Another method involves the transformation of methane to methanesulfonyl chloride at low temperature by liquid-phase reaction of methane with SO2Cl2 in the presence of a free radical initiator and a promoter .
Molecular Structure Analysis
The molecular structure of Methylsulfonylmethylsulfonyl chloride can be represented by the formula C2H5ClO4S2 . The InChI representation is InChI=1S/C2H5ClO4S2 and the Canonical SMILES representation is CS(=O)(=O)CS(=O)(=O)Cl .
Physical And Chemical Properties Analysis
Methylsulfonylmethylsulfonyl chloride is a colorless transparent liquid, soluble in ethanol and ether, slightly soluble in water, and corrosive . Its molecular weight is 192.6 g/mol .
Scientific Research Applications
Impact on Advanced Oxidation Processes
Chloride ions, present in various water bodies, can react with strong oxidants generated from persulfate activation, leading to chlorine radicals. These radicals may either directly react with organics or form chlorine radicals that participate in the organic substrate conversion. The generation of chlorinated by-products and their potential mutagenicity and toxicity are crucial concerns in the context of environmental applications of advanced oxidation processes (AOPs) (Oyekunle, Cai, Gendy, & Chen, 2021).
Use in Trifluoromethylation and Chlorination
Methylsulfonylmethylsulfonyl chloride plays a role in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. It differentiates from sodium trifluoromethanesulfinate (CF3SO2Na) by reacting under reductive conditions, highlighting its unique utility in electrophilic chlorination and trifluoromethylation, with potential implications for enantioselective chlorination applications (Chachignon, Guyon, & Cahard, 2017).
Developmental Toxicity Evaluation
In the context of methyl chloride (a related compound), no developmental toxicity was observed in rabbits, contrasting with cardiac effects reported in mice but not in rats. This highlights the importance of species-specific responses in toxicity studies and the relevance of considering the broader family of chlorinated compounds in environmental and health impact assessments (Arts, Kellert, Pottenger, & Theuns‐van Vliet, 2019).
Xylan Derivatives Applications
The reaction of 4-O-methylglucuronoxylan with chloro compounds, such as monochloroacetate, has been explored for producing biopolymer ethers and esters with specific properties. This indicates the potential of chloro compounds in modifying natural polymers for applications in drug delivery and as antimicrobial agents (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Challenges in Electrochemical Water Treatment
In electrochemical processes for water treatment, the concentration of chloride and bromide significantly affects the outcome, including the formation of chlorate, perchlorate, and chlorinated organics. This underscores the critical role of understanding the interactions between chloride ions and treatment processes in mitigating toxic byproduct formation (Radjenovic & Sedlak, 2015).
Safety And Hazards
Methylsulfonylmethylsulfonyl chloride is highly hazardous. It is fatal if swallowed, fatal in contact with skin, and fatal if inhaled. It causes severe skin burns and eye damage, may cause respiratory irritation, may cause drowsiness or dizziness, and is harmful to aquatic life with long-lasting effects .
properties
IUPAC Name |
methylsulfonylmethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO4S2/c1-8(4,5)2-9(3,6)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDYGBSUPOHHMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339445 | |
Record name | Methylsulfonylmethylsulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylsulfonylmethylsulfonyl chloride | |
CAS RN |
22317-89-1 | |
Record name | Methylsulfonylmethylsulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methanesulfonylmethanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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